molecular formula C18H35NO2 B14889520 Alkyne Sphinganine

Alkyne Sphinganine

Cat. No.: B14889520
M. Wt: 297.5 g/mol
InChI Key: WYZIEXOOANYKNM-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alkyne Sphinganine is a bioactive sphingolipid derivative that contains a terminal alkyne group. Sphingolipids are essential components of cellular membranes and play crucial roles in cell signaling and regulation. The alkyne group in this compound allows for specific chemical modifications, making it a valuable tool in biochemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alkyne Sphinganine can be synthesized through various methods. One common approach involves the use of sphinganine as a starting material, which undergoes a series of chemical reactions to introduce the alkyne group. The synthesis typically involves the following steps:

    Protection of Functional Groups: Protecting groups are used to shield reactive sites on the sphinganine molecule.

    Introduction of Alkyne Group: The alkyne group is introduced through reactions such as Sonogashira coupling or other alkyne-forming reactions.

    Deprotection: The protecting groups are removed to yield the final this compound product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Methods such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Alkyne Sphinganine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Click Chemistry: Copper (Cu)-containing catalysts and azide reagents.

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2).

Major Products Formed

    Click Chemistry: Triazole derivatives.

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

Mechanism of Action

The mechanism of action of Alkyne Sphinganine involves its incorporation into cellular membranes and interaction with specific proteins and enzymes. The alkyne group allows for the tagging and visualization of sphingolipid-protein complexes using click chemistry. This enables the study of sphingolipid metabolism and signaling pathways in living cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alkyne Sphinganine is unique due to its terminal alkyne group, which allows for specific chemical modifications and applications in click chemistry. This makes it a valuable tool for studying sphingolipid metabolism and protein-lipid interactions in various biological systems .

Properties

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

IUPAC Name

(2S,3R)-2-aminooctadec-17-yne-1,3-diol

InChI

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h1,17-18,20-21H,3-16,19H2/t17-,18+/m0/s1

InChI Key

WYZIEXOOANYKNM-ZWKOTPCHSA-N

Isomeric SMILES

C#CCCCCCCCCCCCCC[C@H]([C@H](CO)N)O

Canonical SMILES

C#CCCCCCCCCCCCCCC(C(CO)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.